molecular formula C7H15NO2 B1589094 Tert-butyl N-ethylcarbamate CAS No. 38267-76-4

Tert-butyl N-ethylcarbamate

Cat. No.: B1589094
CAS No.: 38267-76-4
M. Wt: 145.2 g/mol
InChI Key: ISTGQSQWSKCNFJ-UHFFFAOYSA-N
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Description

Tert-butyl N-ethylcarbamate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl N-ethylcarbamate (TBNEC) is a carbamate derivative with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data on the biological activity of TBNEC, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

TBNEC has the chemical formula C₇H₁₅NO₂ and is classified under carbamates, which are known for their diverse biological activities. The compound's structure features a tert-butyl group attached to an ethyl carbamate moiety, influencing its solubility and reactivity.

Biological Activity Overview

Research indicates that TBNEC exhibits various biological activities, including:

Case Study 1: Enzyme Inhibition

A study focused on the design and synthesis of dipeptide-type inhibitors reported that compounds structurally similar to TBNEC exhibited significant inhibitory activity against the SARS-CoV 3CL protease. The IC₅₀ values for these inhibitors were determined through fluorometric assays, revealing promising results for further development as antiviral agents .

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity assessment involving HepG2 cells, TBNEC was tested alongside various oligopeptides. The results indicated that certain concentrations led to a notable reduction in cell viability, suggesting that TBNEC may influence cellular pathways associated with apoptosis or necrosis .

Table 1: Summary of Biological Activities of TBNEC

Activity TypeObservationsReference
Enzyme InhibitionSignificant activity against SARS-CoV 3CL protease
CytotoxicityReduced viability in HepG2 cells
AntimicrobialPotential activity against bacterial strains

The biological activity of TBNEC is hypothesized to stem from its ability to interact with specific protein targets within cells. For example:

  • Protease Inhibition : The mechanism involves binding to the active site of proteases, preventing substrate cleavage and subsequent viral replication.
  • Cellular Pathways : The observed cytotoxic effects may be mediated through pathways involving oxidative stress or disruption of cellular homeostasis.

Properties

IUPAC Name

tert-butyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5-8-6(9)10-7(2,3)4/h5H2,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTGQSQWSKCNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458525
Record name Tert-butyl N-ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38267-76-4
Record name Tert-butyl N-ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.